![molecular formula C14H11Cl2NO2S B12587782 N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 439077-70-0](/img/structure/B12587782.png)
N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a dichlorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and solvent conditions. The reaction can be represented as follows:
2,3-Dichlorobenzaldehyde+4-Methylbenzenesulfonamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
- N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-(3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-4-yl)Acetohydrazide
Uniqueness
N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
439077-70-0 |
|---|---|
Molecular Formula |
C14H11Cl2NO2S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-10-5-7-12(8-6-10)20(18,19)17-9-11-3-2-4-13(15)14(11)16/h2-9H,1H3 |
InChI Key |
ORAQUJQCNPSLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


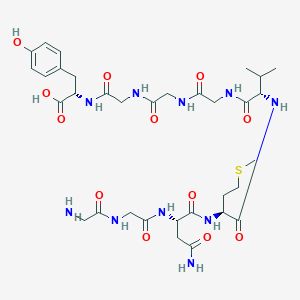

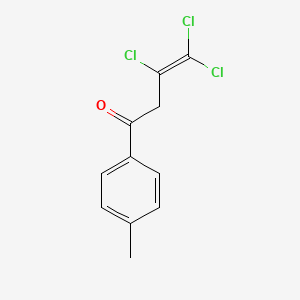
methanone](/img/structure/B12587716.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)
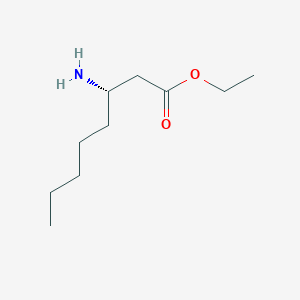
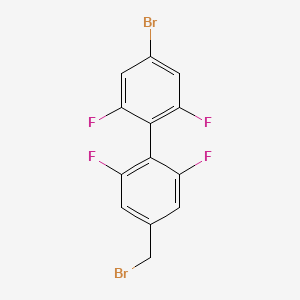
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)

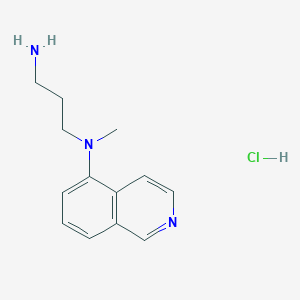
![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)
![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
